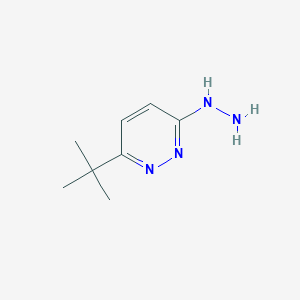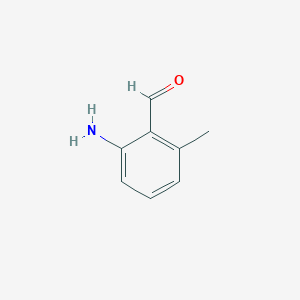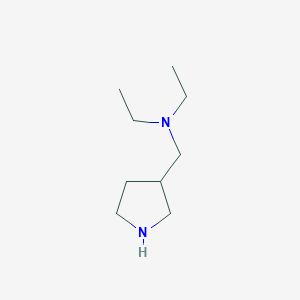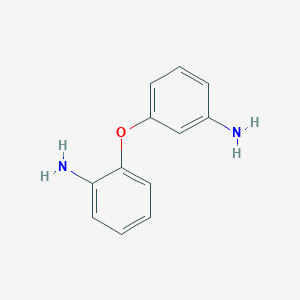
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal
描述
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal, also known as DCFH-DA, is a chemical compound used in various scientific research applications. It is a fluorescent probe that is used to measure reactive oxygen species (ROS) levels in cells. ROS are highly reactive molecules that can cause damage to cells, and their levels are often elevated in various diseases. DCFH-DA is a valuable tool for researchers studying the role of ROS in disease and for developing potential treatments.
作用机制
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is a non-fluorescent compound that is taken up by cells and converted into DCFH by intracellular esterases. DCFH is then oxidized by ROS to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the levels of ROS in the cell, allowing researchers to measure ROS levels using a fluorescence microscope or plate reader.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound that does not have any significant biochemical or physiological effects on cells. However, the oxidation of DCFH to DCF by ROS can cause cellular damage and apoptosis if ROS levels are too high.
实验室实验的优点和局限性
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is a highly sensitive and specific probe for measuring ROS levels in cells. It is relatively easy to use and can be measured using a fluorescence microscope or plate reader. However, this compound has some limitations in lab experiments. It is not specific to any particular ROS species and can be oxidized by other reactive species, such as peroxynitrite. Additionally, this compound is not membrane permeable, so it cannot be used to measure ROS levels in intracellular compartments.
未来方向
There are several potential future directions for research involving 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal. One area of research is the development of more specific probes for measuring ROS levels in cells. Researchers are also exploring the use of this compound in combination with other probes to measure multiple ROS species simultaneously. Additionally, there is ongoing research into the role of ROS in various diseases, and this compound will likely continue to be a valuable tool for studying the effects of ROS on cellular function and disease development.
科学研究应用
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is primarily used as a fluorescent probe to measure ROS levels in cells. ROS play a critical role in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By measuring ROS levels in cells, researchers can better understand the role of ROS in disease development and progression. This compound is also used to study the effects of antioxidants on ROS levels and to develop potential treatments for diseases associated with elevated ROS levels.
属性
IUPAC Name |
3-(2-benzyl-4,6-dichlorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-10-13(9-12-5-2-1-3-6-12)15(7-4-8-19)16(18)11-14/h1-3,5-6,8,10-11H,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWJULEQCHNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Cl)Cl)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chlorothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3318336.png)
![6-Chlorothieno[2,3-b]pyridin-4-ol](/img/structure/B3318341.png)
![4,6-Dimethoxythieno[2,3-b]pyridine](/img/structure/B3318342.png)
![(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B3318343.png)

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B3318370.png)





![(R)-11-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B3318414.png)
![[(1R,3R,7R,9S)-8-Benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B3318415.png)
![3-(2-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318423.png)